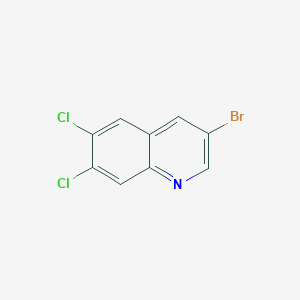

3-Bromo-6,7-dichloroquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H4BrCl2N |

|---|---|

Molecular Weight |

276.94 g/mol |

IUPAC Name |

3-bromo-6,7-dichloroquinoline |

InChI |

InChI=1S/C9H4BrCl2N/c10-6-1-5-2-7(11)8(12)3-9(5)13-4-6/h1-4H |

InChI Key |

HDDTUZOYICMXIF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C=C(C(=CC2=NC=C1Br)Cl)Cl |

Origin of Product |

United States |

The Significance of Quinolines in Organic Synthesis and Heterocyclic Chemistry

Quinoline (B57606), a bicyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of heterocyclic chemistry. numberanalytics.comnih.gov First isolated from coal tar in 1834, its unique structural and electronic properties have made it a valuable scaffold for synthetic chemists. wikipedia.org The fusion of the electron-rich benzene ring with the electron-deficient pyridine ring imparts a distinct reactivity to the molecule, allowing for a wide array of chemical transformations. numberanalytics.com

In organic synthesis, quinolines serve as crucial starting materials and intermediates for the construction of more complex molecular architectures. numberanalytics.comnih.gov Their derivatives are integral to the synthesis of various industrial products, including dyes and agrochemicals like fungicides and insecticides. numberanalytics.comwikipedia.org The quinoline ring system is also a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in a multitude of biologically active compounds. researchgate.netnih.gov This is exemplified by its presence in the natural antimalarial alkaloid quinine, as well as in numerous synthetic drugs. nih.govchemrj.org The ability of the quinoline scaffold to undergo various reactions, such as electrophilic and nucleophilic substitutions, allows chemists to modify its structure and fine-tune its properties for specific applications. numberanalytics.comresearchgate.net

Halogenated Quinoline Derivatives As Chemical Precursors

The introduction of halogen atoms—such as fluorine, chlorine, bromine, and iodine—onto the quinoline (B57606) framework dramatically enhances its utility as a chemical precursor. researchgate.netresearchgate.net Halogenation not only influences the electronic properties of the quinoline ring but also provides reactive handles for further functionalization. orientjchem.org These halogenated quinolines are key building blocks in modern synthetic chemistry, particularly in transition metal-catalyzed cross-coupling reactions. numberanalytics.comrsc.org Reactions like the Suzuki, Heck, and Buchwald-Hartwig couplings utilize the carbon-halogen bond to form new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse library of complex molecules from a single halogenated precursor.

A prime example of such a precursor is 3-Bromo-6,7-dichloroquinoline . This tri-halogenated compound contains three distinct reactive sites. The bromine atom at the 3-position and the chlorine atoms at the 6- and 7-positions can be selectively targeted in various chemical reactions. This multi-functional nature makes it a highly valuable intermediate for creating polyfunctionalized quinoline derivatives, which are of significant interest in the development of new materials and pharmaceuticals. researchgate.net For instance, the bromine at the 3-position is particularly amenable to metal-catalyzed reactions, while the chlorine atoms can be substituted under different reaction conditions. This allows for a stepwise and controlled elaboration of the quinoline core, granting chemists precise control over the final molecular structure. The strategic placement of these halogens makes this compound a versatile tool for synthetic chemists aiming to explore new chemical space.

Key Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₄BrCl₂N | bldpharm.com |

| Molecular Weight | 276.94 g/mol | sigmaaldrich.com |

| CAS Number | 1447959-11-6 | bldpharm.com |

| Appearance | Solid | sigmaaldrich.com |

Synthetic Routes to this compound and Related Halogenated Quinolines

The synthesis of polysubstituted quinoline scaffolds, such as this compound, is a significant focus in medicinal and materials chemistry. The precise installation of halogen atoms on the quinoline core allows for fine-tuning of the molecule's electronic and steric properties and provides handles for further functionalization through cross-coupling reactions. This article details the synthetic methodologies applicable to the formation of this compound and analogous structures, focusing on direct halogenation strategies.

Reaction Chemistry and Chemical Transformations of 3 Bromo 6,7 Dichloroquinoline

Nucleophilic Substitution Reactions

Nucleophilic substitution on the quinoline (B57606) ring is generally challenging due to the electron-rich nature of the aromatic system. However, halogens at the 2- and 4-positions of the quinoline nucleus are known to be susceptible to nucleophilic displacement because they are activated by the ring nitrogen. The bromine at the 3-position and the chlorines at the 6- and 7-positions of 3-bromo-6,7-dichloroquinoline are not in these activated positions.

Consequently, direct nucleophilic aromatic substitution (SNAr) of the bromo or chloro substituents on this compound is generally unfavorable under standard conditions. Such reactions typically require harsh conditions or the presence of strong electron-withdrawing groups to activate the ring, which are absent in this molecule. The primary utility of the halogen atoms on this scaffold lies in their role as leaving groups in transition metal-catalyzed reactions rather than direct substitutions.

Electrophilic Substitution Reactions

The quinoline ring system is inherently electron-deficient, a characteristic that is further intensified by the presence of three electron-withdrawing halogen atoms (one bromine and two chlorines). This high degree of deactivation makes electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, extremely difficult to achieve on the this compound core. The reaction conditions required to force such substitutions would likely be harsh and could lead to degradation of the molecule rather than selective functionalization. Therefore, this class of reactions is not a common method for the further transformation of this compound.

Oxidation and Reduction Chemistry of Halogenated Quinolines

The quinoline nucleus can undergo oxidation to form N-oxides when treated with oxidizing agents like peroxy acids. For halogenated quinolines, this reaction can still proceed, with the nitrogen atom being oxidized to provide the corresponding quinoline N-oxide. This transformation can alter the electronic properties of the ring, potentially influencing the reactivity of the halogen substituents.

Reduction of the quinoline ring system typically requires strong reducing agents or catalytic hydrogenation. Under catalytic hydrogenation conditions (e.g., H₂, Pd/C), there is a possibility of not only reducing the heterocyclic ring but also causing hydrodehalogenation, where the carbon-halogen bonds are cleaved and replaced with carbon-hydrogen bonds. The relative ease of hydrodehalogenation generally follows the trend C-Br > C-Cl, suggesting that the bromine at the 3-position might be more susceptible to removal than the chlorines at the 6- and 7-positions under certain reduction conditions.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are the most significant and versatile methods for the functionalization of this compound. ossila.com These reactions leverage the differences in reactivity among the carbon-halogen bonds, typically allowing for selective transformations. The general order of reactivity for aryl halides in palladium-catalyzed oxidative addition is C-I > C-Br > C-Cl, which is fundamental to achieving chemoselectivity with polyhalogenated substrates like this compound. This reactivity difference allows for the selective functionalization at the more reactive C3-Br position while leaving the C6-Cl and C7-Cl bonds intact.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for forming carbon-carbon bonds between an organoboron compound and an organic halide. wikipedia.orglibretexts.org For this compound, this reaction is expected to occur selectively at the C3-Br bond. By choosing appropriate reaction conditions (catalyst, ligand, and base), the C3 position can be functionalized with a wide range of aryl, heteroaryl, or vinyl groups.

While specific studies on this compound are not widely documented, research on analogous compounds like 6-bromo-2-chloroquinoline (B23617) and 2,6-dichloroquinoxaline (B50164) demonstrates the principle of selective Suzuki coupling. researchgate.net The greater reactivity of the C-Br bond over the C-Cl bond allows for predictable, site-selective coupling. researchgate.net For example, reacting this compound with an arylboronic acid in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as K₃PO₄ would be expected to yield the corresponding 3-aryl-6,7-dichloroquinoline.

Table 1: Representative Suzuki-Miyaura Reaction Conditions This table is illustrative of typical conditions used for haloquinolines and is based on general literature.

| Parameter | Condition |

|---|---|

| Aryl Halide | This compound |

| Coupling Partner | Arylboronic Acid (e.g., Phenylboronic acid) |

| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ |

| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ |

| Solvent | Dioxane/H₂O, Toluene, or DMF |

| Temperature | 80-120 °C |

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.org This reaction provides a valuable route for introducing vinyl groups onto the quinoline scaffold. Similar to the Suzuki coupling, the Heck reaction on this compound would be anticipated to proceed selectively at the C3-Br position.

Studies on other bromo-substituted heteroaromatics have shown that the Heck reaction is an effective method for vinylation. researchgate.net The reaction of this compound with an alkene, such as an acrylate (B77674) or styrene, under typical Heck conditions (a palladium source like Pd(OAc)₂, a phosphine (B1218219) ligand, and a base like triethylamine) would lead to the formation of a C-C bond at the 3-position, yielding a 3-vinyl-6,7-dichloroquinoline derivative.

Table 2: Typical Heck Reaction Parameters This table is illustrative of typical conditions used for halo-heteroaromatics and is based on general literature.

| Parameter | Condition |

|---|---|

| Aryl Halide | This compound |

| Coupling Partner | Alkene (e.g., Styrene, Butyl acrylate) |

| Catalyst | Pd(OAc)₂ or PdCl₂(PPh₃)₂ |

| Ligand | PPh₃, P(o-tol)₃ |

| Base | Et₃N, K₂CO₃ |

| Solvent | DMF, Acetonitrile, or Toluene |

| Temperature | 100-140 °C |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction allows for the synthesis of aryl amines from aryl halides. For polyhalogenated substrates, this reaction can be highly selective. Research on the functionalization of 6-bromo-2-chloroquinoline has demonstrated that selective Buchwald-Hartwig amination can be achieved at the C-Br position. nih.gov The reaction conditions were optimized to favor the oxidative addition at the more labile C-Br bond, allowing for the introduction of an amine group while preserving the C-Cl bond for potential subsequent reactions.

Applying this principle to this compound, a reaction with a primary or secondary amine in the presence of a suitable palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos, BINAP), and a strong base (e.g., NaOt-Bu) would be expected to selectively yield the 3-amino-6,7-dichloroquinoline derivative.

Table 3: Representative Buchwald-Hartwig Amination Conditions This table is illustrative of typical conditions used for selective amination of bromochloro-aromatics.

| Parameter | Condition |

|---|---|

| Aryl Halide | This compound |

| Coupling Partner | Primary or Secondary Amine (e.g., Morpholine) |

| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ |

| Ligand | XPhos, SPhos, or BINAP |

| Base | NaOt-Bu, K₃PO₄, or Cs₂CO₃ |

| Solvent | Toluene or Dioxane |

| Temperature | 80-110 °C |

Metal-Halogen Exchange and Organometallic Reactivity

The bromine atom at the 3-position of this compound is the most susceptible to metal-halogen exchange, a powerful reaction for the formation of carbon-carbon and carbon-heteroatom bonds. This selectivity is attributed to the higher reactivity of the C-Br bond compared to the C-Cl bonds in such exchange reactions.

Treatment of this compound with organolithium reagents, such as n-butyllithium, at low temperatures (typically -78 °C) is expected to facilitate a rapid bromine-lithium exchange. This generates a highly reactive organometallic intermediate, 3-lithio-6,7-dichloroquinoline. This lithiated species can then be trapped with various electrophiles to introduce a wide array of functional groups at the 3-position.

Similarly, the formation of a Grignard reagent is another viable pathway. Reaction with magnesium metal would lead to the formation of (6,7-dichloroquinolin-3-yl)magnesium bromide. While potentially less reactive than its organolithium counterpart, this Grignard reagent offers a milder and often more selective route for nucleophilic additions and cross-coupling reactions.

The reactivity of these organometallic intermediates opens up a plethora of synthetic possibilities. For instance, quenching the lithiated species with aldehydes or ketones would yield secondary or tertiary alcohols, respectively. Reaction with carbon dioxide would produce the corresponding carboxylic acid, while reaction with amides can provide access to ketones.

Table 1: Potential Metal-Halogen Exchange Reactions of this compound and Subsequent Electrophilic Quenching

| Starting Material | Reagent | Intermediate | Electrophile (E+) | Product |

| This compound | n-BuLi | 3-Lithio-6,7-dichloroquinoline | R-CHO | 1-(6,7-Dichloroquinolin-3-yl)-1-alkanol |

| This compound | Mg | (6,7-Dichloroquinolin-3-yl)magnesium bromide | CO₂ | 6,7-Dichloroquinoline-3-carboxylic acid |

| This compound | n-BuLi | 3-Lithio-6,7-dichloroquinoline | DMF | 6,7-Dichloroquinoline-3-carbaldehyde |

Derivatization Strategies for Complex Molecular Architectures

The strategic functionalization of this compound through its organometallic intermediates is a key step in the synthesis of complex molecules, particularly those with potential biological activity. Palladium-catalyzed cross-coupling reactions are instrumental in this regard, allowing for the construction of intricate molecular frameworks.

The differential reactivity of the halogen atoms is crucial for sequential functionalization. The C-Br bond at the 3-position is significantly more reactive in palladium-catalyzed reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination compared to the C-Cl bonds at the 6- and 7-positions. This allows for selective derivatization at the 3-position while leaving the chloro substituents intact for subsequent transformations.

For example, a Suzuki coupling reaction with an arylboronic acid would introduce a new aryl group at the 3-position, leading to the formation of a 3-aryl-6,7-dichloroquinoline. This biaryl scaffold is a common feature in many biologically active compounds, including kinase inhibitors.

Similarly, a Sonogashira coupling with a terminal alkyne would yield a 3-alkynyl-6,7-dichloroquinoline. The resulting alkyne functionality can then be further elaborated, for instance, through cycloaddition reactions or conversion to other functional groups.

The Buchwald-Hartwig amination provides a direct route to introduce nitrogen-based substituents. Reaction with a primary or secondary amine in the presence of a suitable palladium catalyst and base would furnish 3-amino-6,7-dichloroquinoline derivatives. These compounds are valuable intermediates for the synthesis of a wide range of nitrogen-containing heterocyclic systems.

Following the initial functionalization at the 3-position, the less reactive chlorine atoms at the 6- and 7-positions can be targeted under more forcing reaction conditions, enabling the synthesis of tri-substituted quinoline derivatives with diverse functionalities. This sequential approach provides a high degree of control over the final molecular architecture.

Table 2: Palladium-Catalyzed Cross-Coupling Reactions for the Derivatization of this compound

| Reaction Type | Coupling Partner | Catalyst System (Example) | Product Type |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 3-Aryl-6,7-dichloroquinoline |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 3-Alkynyl-6,7-dichloroquinoline |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 3-Amino-6,7-dichloroquinoline |

The strategic application of these chemical transformations underscores the importance of this compound as a versatile platform for the construction of complex and functionally rich molecules, paving the way for the discovery of new therapeutic agents and advanced materials.

Mechanistic Investigations of Halogenation Processes and Chemical Reactivity

Reaction Pathway Elucidation in Halogenation

While electrophilic aromatic substitution is a common pathway for halogenating aromatic rings, radical mechanisms offer alternative routes, particularly for specific positions on the quinoline (B57606) nucleus. Radical reactions are often initiated by light, heat, or a radical initiator. For instance, some C-H functionalization reactions on quinolines are proposed to proceed via radical pathways. organic-chemistry.org An example is the copper-catalyzed intermolecular decarboxylative cascade cyclization to synthesize 2-substituted quinolines, which is suggested to involve a radical reaction pathway under aerobic conditions. organic-chemistry.org

In the context of halogenation, methods using N-halosuccinimides (NXS) can, under certain conditions (e.g., photochemical initiation), involve radical intermediates. Studies on related heterocyclic systems have shown that radical-mediated pathways can be effective for introducing functionalities. For example, the trifluoromethylation of 4-quinolones has been achieved through an electrochemical method involving a free radical mechanism. acs.org These studies suggest that a radical approach to the synthesis of compounds like 3-Bromo-6,7-dichloroquinoline could be feasible, potentially offering different regiochemical outcomes compared to traditional electrophilic methods.

Lewis acids play a pivotal role in directing the regioselectivity of electrophilic halogenation on the quinoline ring. The nitrogen atom in the quinoline ring is a Lewis basic site that can coordinate with a Lewis acid. This coordination alters the electronic distribution within the ring system, thereby influencing the position of subsequent electrophilic attack.

For example, in the functionalization of pyridines and quinolines, a nickel catalyst was found to bind to the nitrogen and catalyze C-H activation at the C2 position. However, the addition of an aluminum-based Lewis acid could redirect the functionalization to the C4 position by interacting with the heteroatom instead of the nickel catalyst. mdpi.com Similarly, in the zincation of quinolones, the presence or absence of a Lewis acid like MgCl₂ can switch the reaction site between the C2 and C3 positions. acs.org In the context of halogenating a dichlorinated quinoline, a Lewis acid could be used to activate the halogenating agent (e.g., Br₂) and simultaneously deactivate certain positions of the quinoline ring through coordination, thereby directing bromination to the desired C3 position to form this compound.

Table 1: Effect of Lewis Acid on Regioselectivity of Quinoline Functionalization

| Substrate | Catalyst System | Major Product | Reference |

|---|---|---|---|

| Pyridine (B92270) | Ni(cod)₂ / P(i-Pr)₃ | C2-Alkenylation | nih.gov |

| Pyridine | Ni(cod)₂ / P(i-Pr)₃ / ZnMe₂ (Lewis Acid) | C2-Alkenylated Product (Enhanced) | nih.gov |

| Chromone/Quinolone | TMPZnCl·LiCl | C3-Zincation | acs.org |

| Chromone/Quinolone | TMPZnCl·LiCl / MgCl₂ (Lewis Acid) | C2-Zincation | acs.org |

Chelation involves the formation of two or more coordinate bonds between a central metal atom and a polydentate ligand. In quinoline chemistry, a substituent (a directing group), typically at the C8-position, can contain a donor atom that coordinates to a metal catalyst. This coordination brings the catalyst into close proximity to a specific C-H bond, facilitating its activation and subsequent functionalization with high regioselectivity.

This strategy has been successfully employed for the remote C5-halogenation of 8-substituted quinolines. rsc.orgnih.gov Although this directs functionalization away from the C3 position, it highlights the power of chelation in controlling regioselectivity. For instance, an 8-amidoquinoline can direct iron-catalyzed allylation to the C5 position with high selectivity. sci-hub.se The formation of a stable five- or six-membered chelate ring involving the quinoline nitrogen, the directing group's donor atom, and the metal center is the key to this control. While a directing group at a different position would be required to target the C3 position, the principle of chelation-assistance remains a powerful tool for achieving regioselective synthesis of complex quinoline derivatives.

Proton Transfer Processes in Quinoline Systems

Proton transfer is a fundamental process that can significantly influence the reactivity of quinoline derivatives. The quinoline nitrogen is basic and can be protonated under acidic conditions. This protonation alters the molecule's electronic properties, making the ring system more electron-deficient and thus less reactive towards electrophilic attack but more susceptible to nucleophilic attack.

Furthermore, some quinoline derivatives can undergo excited-state intramolecular proton transfer (ESIPT). rsc.orgrsc.org This process, often observed in molecules like 7-hydroxyquinoline, involves the transfer of a proton from a donor group (like -OH) to an acceptor site (like the quinoline nitrogen) upon photoexcitation. nih.gov While not directly involved in halogenation, these studies demonstrate the dynamic nature of proton mobility in the quinoline framework. The efficiency of these proton transfer events can be influenced by solvent and the presence of other functional groups, which can in turn affect the ground-state reactivity and the stability of reaction intermediates. nih.govlmu.edu

Electron Transfer Mechanisms in Organic Transformations

Electron transfer processes, particularly single-electron transfer (SET), are increasingly recognized as key steps in many organic reactions involving aromatic systems. In the context of quinoline chemistry, electron transfer mechanisms can be involved in C-H functionalization, cross-coupling reactions, and photoredox catalysis.

For example, the halogenation of phenoxazine-quinoline conjugates has been studied, revealing the impact of halogen atoms on charge transfer properties. nih.gov The presence of halogens can facilitate intersystem crossing (ISC) from a singlet charge transfer state to a triplet charge transfer state, a process fundamental to their photophysical behavior. nih.gov Such studies provide insight into how the electronic nature of halogenated quinolines can participate in electron transfer processes. Mechanisms involving the transfer of an electron from the quinoline system to a catalyst or an oxidant can generate radical cation intermediates, which then undergo further reaction. Understanding these electron transfer pathways is crucial for developing new catalytic cycles for the functionalization of compounds like this compound.

Spectroscopic Characterization and Structural Elucidation of Halogenated Quinolines

Vibrational Spectroscopy Analysis

Vibrational spectroscopy probes the quantized vibrational states of a molecule. By analyzing the absorption of infrared radiation, specific functional groups and structural features can be identified based on their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of 3-Bromo-6,7-dichloroquinoline is predicted to exhibit several characteristic absorption bands corresponding to the vibrations of its aromatic rings and carbon-halogen bonds.

The high-frequency region of the spectrum is characterized by the C-H stretching vibrations of the quinoline (B57606) ring, which are expected to appear just above 3000 cm⁻¹. The region between 1400 and 1600 cm⁻¹ is particularly informative, containing a series of sharp bands due to the C=C and C=N bond stretching vibrations within the fused aromatic system. The specific pattern of these absorptions is diagnostic of the quinoline core.

The lower frequency "fingerprint" region contains vibrations associated with C-H bending, as well as the characteristic stretching vibrations of the carbon-halogen bonds. The C-Cl stretching vibrations for chloroquinolines are typically observed in the 1000-1100 cm⁻¹ range, while the C-Br stretch is expected at a lower frequency, generally between 500 and 650 cm⁻¹, due to the greater mass of the bromine atom.

Table 1: Predicted FT-IR Spectral Data for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3050 - 3100 | Aromatic C-H Stretch | Quinoline Ring |

| 1580 - 1610 | C=C and C=N Stretch | Quinoline Ring |

| 1450 - 1550 | C=C and C=N Stretch | Quinoline Ring |

| 1000 - 1100 | C-Cl Stretch | Aryl-Chloride |

| 750 - 850 | C-H Out-of-Plane Bend | Substituted Ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, one can determine the chemical environment, connectivity, and spatial relationships of atoms.

The ¹H NMR spectrum of this compound is predicted to display signals for the four protons attached to the quinoline core. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the nitrogen atom and the three halogen substituents.

The protons on the pyridine (B92270) ring (H-2 and H-4) are expected to be the most deshielded, appearing furthest downfield. The bromine atom at position 3 will strongly influence the chemical shift of H-2 and H-4. Similarly, the protons on the benzene (B151609) portion of the ring system (H-5 and H-8) will be influenced by the two chlorine atoms at positions 6 and 7. Due to the substitution pattern, H-5 and H-8 are isolated from other protons and are therefore expected to appear as singlets. The H-2 and H-4 protons, being on the same ring, might show a small long-range coupling, but could also appear as sharp singlets.

Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern |

|---|---|---|

| H-2 | 8.8 - 9.0 | Singlet (s) |

| H-4 | 8.1 - 8.3 | Singlet (s) |

| H-8 | 7.9 - 8.1 | Singlet (s) |

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms of the quinoline skeleton. The chemical shifts are determined by the hybridization of the carbon and the electronegativity of its attached atoms.

The carbons directly bonded to the electronegative halogens (C-3, C-6, and C-7) will have their chemical shifts significantly affected. The C-Br bond is expected to shift the C-3 signal to the ~115-120 ppm range, while the C-Cl bonds will shift C-6 and C-7 downfield. The quaternary carbons (C-4a, C-8a) and the carbons bonded to nitrogen (C-2, C-8a) also show characteristic shifts.

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 151 - 153 |

| C-3 | 118 - 120 |

| C-4 | 135 - 137 |

| C-4a | 147 - 149 |

| C-5 | 128 - 130 |

| C-6 | 133 - 135 |

| C-7 | 131 - 133 |

| C-8 | 126 - 128 |

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS. For a pure sample of this compound, the GC chromatogram would show a single peak at a characteristic retention time, confirming the sample's purity.

The mass spectrum provides the molecular weight and crucial information about the elemental composition. Due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion of this compound will appear not as a single peak, but as a distinctive cluster of peaks. The primary peak (M) corresponds to the molecule containing the most abundant isotopes (⁷⁹Br, ³⁵Cl, ³⁵Cl). Subsequent peaks at M+2, M+4, and M+6 arise from the various combinations of the heavier isotopes. The relative intensities of these peaks are highly predictable and serve as a definitive confirmation of the presence of one bromine and two chlorine atoms. The primary fragmentation pathway would likely involve the loss of a bromine or chlorine radical.

Table 4: Predicted Molecular Ion Cluster in the Mass Spectrum of this compound

| Ion | m/z (for C₉H₄⁷⁹Br³⁵Cl₂) | Description | Predicted Relative Intensity (%) |

|---|---|---|---|

| M | 272.8 | C₉H₄⁷⁹Br³⁵Cl₂ | 100 |

| M+2 | 274.8 | C₉H₄⁸¹Br³⁵Cl₂ / C₉H₄⁷⁹Br³⁵Cl³⁷Cl | ~148 |

| M+4 | 276.8 | C₉H₄⁸¹Br³⁵Cl³⁷Cl / C₉H₄⁷⁹Br³⁷Cl₂ | ~70 |

Spectroscopic and Structural Analysis of this compound Remains Undocumented in Publicly Available Scientific Literature

A comprehensive search for detailed spectroscopic and structural data for the specific chemical compound this compound has yielded no specific experimental results for the analytical techniques requested. While the compound is listed in chemical databases, indicating its existence, dedicated studies detailing its characterization through mass spectrometry, electronic absorption spectroscopy, or X-ray diffraction are not available in the public domain.

Consequently, it is not possible to provide a scientifically accurate article with detailed research findings and data tables as requested for the following analytical methods:

Electrospray Ionization Mass Spectrometry (ESI-MS)

Tandem Mass Spectrometry (MS/MS)

High-Resolution Mass Spectrometry (HRMS)

Ultraviolet-Visible (UV-Vis) Spectroscopy

Single-Crystal X-ray Diffraction

Scientific literature and databases contain information on various isomers and related halogenated quinolines. However, the precise location of the bromo and chloro substituents on the quinoline ring system profoundly influences its physicochemical properties. This includes its mass spectral fragmentation patterns, its electronic transitions observed in UV-Vis spectroscopy, and its solid-state molecular structure determined by X-ray crystallography. Extrapolating data from other isomers would be scientifically unsound and would not pertain specifically to this compound.

Further research or de novo synthesis and characterization of this compound would be required to generate the experimental data necessary to fulfill the requested article outline. Without such primary data, any attempt to generate the specified content would be speculative and would not meet the standards of scientific accuracy.

X-ray Diffraction Studies

Analysis of Coordination Geometry and Crystal Packing

A detailed examination of the crystal structure of halogenated quinolines provides crucial insights into their solid-state arrangement and the non-covalent interactions that govern their molecular assembly. While specific crystallographic data for this compound is not publicly available, an analysis of closely related halogenated quinoline structures allows for a comprehensive understanding of the probable coordination geometry and crystal packing motifs.

In many halogenated heterocyclic systems, short intermolecular contacts involving halogen atoms are prevalent. For instance, in the crystal structure of 3-bromomethyl-2-chloro-6-(dibromomethyl)quinoline, molecules are linked into chains through C—H⋯Br interactions. These chains are further organized into sheets by C—H⋯π and π–π stacking interactions between inversion-related pyridine rings. Notably, this structure also exhibits short Br⋯Cl and Br⋯N contacts, which are significantly shorter than the sum of their van der Waals radii, indicating a strong directional interaction akin to halogen bonding. The pyridine nitrogen atom is a common site for such halogen bond interactions in quinoline derivatives.

The crystal packing is often characterized by a layered or sheet-like arrangement. For example, in 1-(2-chloroquinolin-3-yl)-N-(4-fluorobenzyl)methanimine, the molecules adopt an antiparallel arrangement which results in a one-dimensional framework. Similarly, the packing of (E)-1-(3-bromophenyl)-3-(2,6-dichlorophenyl)prop-2-en-1-one features helices formed by Cl⋯O contacts, which are then linked into layers by offset π–π stacking interactions.

Based on these observations from analogous structures, it can be inferred that the crystal packing of this compound would likely be dominated by a combination of halogen bonding and π–π stacking. The presence of three halogen substituents (one bromine and two chlorine atoms) provides multiple sites for potential halogen bonds (Br···N, Br···Cl, Cl···N, Cl···Cl) and C–H···halogen interactions. The aromatic quinoline core would facilitate π–π stacking, likely in an offset or slipped-parallel fashion to minimize electrostatic repulsion.

Interactive Data Table: Intermolecular Interactions in Related Halogenated Quinolines

| Compound | Interaction Type | Description | Reference |

|---|---|---|---|

| 3-bromomethyl-2-chloro-6-(dibromomethyl)quinoline | C—H⋯Br | Links molecules into chains along the [10-1] direction. | chemscene.com |

| 3-bromomethyl-2-chloro-6-(dibromomethyl)quinoline | C—H⋯π and π–π interactions | Link chains into sheets parallel to (10-1). Involves inversion-related pyridine rings. | chemscene.com |

| 3-bromomethyl-2-chloro-6-(dibromomethyl)quinoline | Br⋯Cl and Br⋯N contacts | Short interactions, significantly less than the sum of van der Waals radii, indicating halogen bonding. | chemscene.com |

| 1-(2-chloroquinolin-3-yl)-N-(4-fluorobenzyl)methanimine | Antiparallel arrangement | Leads to a one-dimensional framework in the crystal structure. | nih.gov |

| (E)-1-(3-bromophenyl)-3-(2,6-dichlorophenyl)prop-2-en-1-one | Cl⋯O contacts | Link molecules to form a 21 helix propagating along the b-axis. | cam.ac.uk |

| (E)-1-(3-bromophenyl)-3-(2,6-dichlorophenyl)prop-2-en-1-one | Offset π–π interactions | Link the helices into layers parallel to the ab plane. | cam.ac.uk |

| N-(2-halophenyl)quinolin-2-one derivatives | Halogen–π interaction | Interaction between the halogen atom and the benzene ring of the quinolinone. | |

| Quinoline-carbonitriles with diiodo- and bromo-iodobenzene | Halogen Bond (XB) | The Npy (pyridine) atom is the preferential site for halogen bonds. |

Computational Chemistry and Theoretical Characterization

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and properties of molecules. mdpi.com For the theoretical characterization of 3-Bromo-6,7-dichloroquinoline, calculations are typically performed using a specific functional and basis set combination, such as B3LYP with a 6-311++G(d,p) basis set. dergipark.org.trmdpi.com This level of theory provides a robust balance between computational cost and accuracy for predicting molecular geometries, vibrational frequencies, and electronic properties of organic molecules. nih.govajchem-a.com The process begins with the optimization of the molecule's ground state geometry, which then serves as the basis for all subsequent property calculations. mdpi.com

Geometry optimization is a computational process aimed at finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, a planar quinoline (B57606) ring system is expected. The optimization calculation systematically adjusts bond lengths, bond angles, and dihedral angles to locate the lowest energy conformation. Due to the rigid, fused-ring structure of the quinoline core, there are no significant conformers resulting from bond rotation. The primary output of this analysis is a set of optimized geometric parameters.

Table 1: Selected Optimized Geometric Parameters for this compound Note: This data is illustrative and based on typical values for similar structures.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length (Å) | C3-Br | 1.910 |

| C6-Cl | 1.745 | |

| C7-Cl | 1.743 | |

| C2=N1 | 1.315 | |

| Bond Angle (°) | C2-C3-Br | 121.5 |

| C5-C6-Cl | 119.8 | |

| C8-C7-Cl | 120.1 |

Following geometry optimization, vibrational frequency calculations are performed to predict the molecule's infrared (IR) spectrum. This analysis confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and provides insight into the characteristic vibrational modes of the molecule. Each calculated frequency corresponds to a specific atomic motion, such as stretching or bending of bonds. These theoretical frequencies are often scaled by a factor to correct for systematic errors and improve agreement with experimental data. dergipark.org.tr

Table 2: Predicted Vibrational Frequencies and Assignments for this compound Note: This data is illustrative and based on typical values for similar structures.

| Predicted Frequency (cm⁻¹) | Assignment | Vibrational Mode |

|---|---|---|

| 3075 | ν(C-H) | Aromatic C-H Stretch |

| 1590 | ν(C=N) | Pyridine (B92270) Ring C=N Stretch |

| 1550 | ν(C=C) | Aromatic C=C Stretch |

| 1150 | β(C-H) | In-plane C-H Bend |

| 830 | ν(C-Cl) | C-Cl Stretch |

| 650 | ν(C-Br) | C-Br Stretch |

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating NMR chemical shifts with high accuracy. conicet.gov.arresearchgate.net By computing the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, the chemical shifts (δ) for ¹H and ¹³C can be predicted. These predicted values are typically referenced against a standard compound like Tetramethylsilane (TMS). researchgate.net Comparing the calculated spectrum with experimental data is a crucial step in structure verification.

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for this compound Note: This data is illustrative and based on typical values for similar structures.

| Atom | Predicted ¹³C Shift (ppm) | Atom | Predicted ¹H Shift (ppm) |

|---|---|---|---|

| C2 | 151.8 | H2 | 8.95 |

| C3 | 120.5 | H4 | 8.20 |

| C4 | 138.0 | H5 | 8.10 |

| C4a | 128.5 | H8 | 7.90 |

| C5 | 129.2 | ||

| C6 | 133.0 | ||

| C7 | 132.5 | ||

| C8 | 127.8 | ||

| C8a | 147.0 |

Frontier Molecular Orbital (FMO) theory provides key insights into the electronic properties and chemical reactivity of a molecule by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comepfl.ch The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. mdpi.com For this compound, the HOMO is typically distributed over the quinoline ring system, while the LUMO is also delocalized across the aromatic core.

Table 4: Calculated Frontier Molecular Orbital Properties Note: This data is illustrative and based on typical values for similar structures.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -1.98 |

| HOMO-LUMO Gap (ΔE) | 4.87 |

The Molecular Electrostatic Potential (ESP) surface is a visual representation of the charge distribution within a molecule. It is mapped onto the electron density surface, with colors indicating different potential values. Red regions signify areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor), which are prone to nucleophilic attack. In this compound, the most negative potential is expected to be localized around the nitrogen atom due to its lone pair of electrons, making it a primary site for protonation and electrophilic interaction. The hydrogen atoms and the regions around the halogen atoms will exhibit positive potential.

Aromaticity is a fundamental concept in chemistry, and computational descriptors can quantify it. The Harmonic Oscillator Model of Electron Delocalization (HOMED) index is one such descriptor, which evaluates aromaticity based on the degree of bond length equalization within a ring. HOMED values range from 0 for a non-aromatic system to 1 for a fully aromatic system like benzene (B151609). For the fused ring system of this compound, separate HOMED indices can be calculated for the benzene and pyridine rings to assess their individual aromatic character.

Table 5: Calculated HOMED Aromaticity Indices Note: This data is illustrative and based on theoretical principles.

| Ring System | HOMED Value | Aromatic Character |

|---|---|---|

| Benzene Ring | 0.95 | Highly Aromatic |

| Pyridine Ring | 0.82 | Aromatic |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to predict the electronic absorption spectra of molecules. mdpi.combohrium.com This approach allows for the calculation of excitation energies, oscillator strengths, and the nature of electronic transitions. bohrium.com For halogenated quinolines, TD-DFT calculations, often performed with functionals like B3LYP and basis sets such as 6-311++G(d,p), can simulate UV-Vis spectra in various solvents by incorporating models like the Polarizable Continuum Model (PCM). miamioh.eduillinois.edu

A hypothetical TD-DFT analysis of this compound would likely involve the optimization of its ground-state geometry, followed by the calculation of vertical excitation energies. The resulting data would provide a theoretical UV-Vis spectrum, indicating the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands.

Table 1: Representative TD-DFT Data for a Halogenated Quinoline Derivative (Illustrative)

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S0 → S1 | 3.85 | 322 | 0.15 |

| S0 → S2 | 4.20 | 295 | 0.28 |

| S0 → S3 | 4.55 | 272 | 0.09 |

Note: This table is illustrative and based on typical values for halogenated quinoline systems, not specific experimental or calculated data for this compound.

Ab Initio Methods for Quantum Chemical Properties

Ab initio quantum chemistry methods, which are based on first principles without the inclusion of empirical parameters, are instrumental in determining a wide range of molecular properties. nih.gov Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods provide valuable information on the electronic structure and reactivity of molecules like this compound.

Ab initio calculations can be employed to determine key quantum chemical descriptors. These descriptors help in understanding the molecule's reactivity and kinetic stability.

Key Quantum Chemical Properties from Ab Initio Calculations:

Energy of the Highest Occupied Molecular Orbital (EHOMO): This is related to the electron-donating ability of the molecule.

Energy of the Lowest Unoccupied Molecular Orbital (ELUMO): This is associated with the electron-accepting ability of the molecule.

HOMO-LUMO Energy Gap (ΔE): The energy gap is an indicator of the molecule's chemical reactivity and stability. A larger gap suggests higher stability and lower reactivity.

Ionization Potential (IP): The energy required to remove an electron from the molecule.

Electron Affinity (EA): The energy released when an electron is added to the molecule.

Electronegativity (χ): A measure of the atom's ability to attract shared electrons.

Chemical Hardness (η): Resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of chemical hardness.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.

Studies on related quinoline derivatives have utilized ab initio methods to correlate calculated parameters with their observed chemical behavior. nih.gov For this compound, these calculations would reveal how the presence and positions of the three halogen atoms influence the electron distribution and reactivity of the quinoline core.

Table 2: Calculated Quantum Chemical Properties of a Model Halogenated Quinoline (Illustrative)

| Property | Value |

| EHOMO | -6.5 eV |

| ELUMO | -1.8 eV |

| Energy Gap (ΔE) | 4.7 eV |

| Ionization Potential | 6.5 eV |

| Electron Affinity | 1.8 eV |

| Electronegativity | 4.15 eV |

| Chemical Hardness | 2.35 eV |

Note: This table presents illustrative values for a generic halogenated quinoline and does not represent specific data for this compound.

Theoretical Studies of Gas-Phase Fragmentation Mechanisms

Theoretical studies of gas-phase fragmentation are essential for interpreting mass spectrometry data and understanding the intrinsic stability and reactivity of ions. These studies often employ computational methods to map out potential energy surfaces for dissociation pathways and to calculate the energetics of different fragmentation reactions.

For halogenated quinolines, fragmentation in the gas phase, often initiated by electron impact or electrospray ionization, can proceed through various channels. Common fragmentation pathways for aromatic halides include the loss of a halogen atom or a hydrogen halide molecule. youtube.com Theoretical calculations can help to predict the most likely fragmentation pathways by determining the activation energies and reaction enthalpies for different dissociation channels.

In the case of this compound, theoretical investigations would likely explore fragmentation pathways such as:

Loss of a bromine radical (Br•)

Loss of a chlorine radical (Cl•)

Elimination of HCl or HBr

Ring fragmentation leading to smaller charged species

Studies on the fragmentation of the quinoline radical cation have shown that a primary dissociation product results from the loss of HCN. rsc.orgresearchgate.net For substituted quinolines, the nature and position of the substituents significantly influence the fragmentation patterns. The presence of multiple halogen atoms in this compound would lead to complex and competing fragmentation channels. The relative stability of the resulting fragment ions would be a key factor in determining the dominant pathways.

Table 4: Possible Gas-Phase Fragmentation Pathways of Protonated this compound (Illustrative)

| Precursor Ion | Neutral Loss | Fragment Ion |

| [M+H]+ | HBr | [C9H4Cl2N]+ |

| [M+H]+ | HCl | [C9H4BrClN]+ |

| [M+H]+ | Br• | [C9H5Cl2N]•+ |

| [M+H]+ | Cl• | [C9H5BrClN]•+ |

Note: This table presents plausible fragmentation pathways for illustrative purposes and is not based on specific experimental data for this compound.

Applications in Synthetic Organic Chemistry As a Building Block

Role as a Versatile Precursor for Diverse Quinoline (B57606) Derivatives

The strategic placement of three halogen atoms on the 3-Bromo-6,7-dichloroquinoline scaffold provides chemists with multiple "handles" to introduce a wide range of functional groups. The differing reactivity of the carbon-bromine versus carbon-chlorine bonds, particularly in metal-catalyzed reactions, allows for a high degree of synthetic control.

The C3-bromo group, located on the electron-deficient pyridine (B92270) ring, is an excellent electrophilic partner for numerous cross-coupling reactions. This position is primed for modification through well-established palladium-catalyzed methods such as Suzuki-Miyaura (for introducing aryl/vinyl groups), Sonogashira (for alkynyl groups), Heck (for alkenes), and Buchwald-Hartwig amination (for C-N bond formation). researchgate.netwikipedia.org

Conversely, the C6 and C7 chloro groups are situated on the benzenoid portion of the quinoline ring. Aryl chlorides are typically less reactive than aryl bromides in standard cross-coupling conditions. This differential reactivity is a key advantage, as it allows for selective functionalization of the C3-bromo position while leaving the chloro groups intact. Subsequent modification of the C6 and C7 positions can then be achieved under more forcing conditions or by using specialized catalyst systems designed for aryl chloride activation. This stepwise approach makes this compound a versatile precursor for creating a multitude of polysubstituted quinoline derivatives.

| Reaction Type | Coupling Partner | Potential Product at C3-Position | Catalyst System (Typical) |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Ar-B(OH)₂ | 3-Aryl-6,7-dichloroquinoline | Pd(PPh₃)₄, Na₂CO₃ |

| Sonogashira Coupling | R-C≡CH | 3-Alkynyl-6,7-dichloroquinoline | PdCl₂(PPh₃)₂, CuI, Et₃N |

| Buchwald-Hartwig Amination | R₂NH | 3-(Dialkylamino)-6,7-dichloroquinoline | Pd₂(dba)₃, BINAP, NaOtBu |

| Heck Coupling | Alkene | 3-Alkenyl-6,7-dichloroquinoline | Pd(OAc)₂, P(o-tol)₃, Et₃N |

Intermediates in the Synthesis of Complex Organic Scaffolds

The ability to sequentially modify the three halogenated positions makes this compound an ideal starting material for the synthesis of complex, multi-functionalized organic scaffolds. Polyhalogenated quinolines are well-established intermediates in the synthesis of high-value molecules. For instance, 4,7-dichloroquinoline (B193633) is the cornerstone precursor for the widely known antimalarial drugs chloroquine and hydroxychloroquine. nih.govnih.gov Similarly, 6-bromo-4-iodoquinoline serves as a key intermediate in the synthesis of GSK2126458, a potent inhibitor of phosphoinositide 3-kinase (PI3K) and mTOR. atlantis-press.comresearchgate.net

Following this precedent, this compound can serve as a central scaffold for building intricate molecules. A synthetic chemist could envision a sequence where:

A Sonogashira coupling is performed at the C3-bromo position to install an alkyne.

A Suzuki-Miyaura coupling is then carried out under different conditions to attach an aryl group at the C6-chloro position.

Finally, a Buchwald-Hartwig amination could be used to introduce a complex amine at the C7-chloro site.

This capacity for controlled, stepwise elaboration allows for the transformation of a simple starting material into highly complex and diverse molecular architectures, which is invaluable in fields like medicinal chemistry and total synthesis.

Building Blocks for Novel Materials and Catalysts

The quinoline nucleus is not only important in pharmaceuticals but also in materials science, where its derivatives are used in the development of organic light-emitting diodes (OLEDs), chemical sensors, and as ligands in organometallic catalysis. nih.gov The introduction of halogen atoms can significantly influence the electronic and photophysical properties of the quinoline system.

Halogenation can lead to a phenomenon known as the "heavy atom effect," which facilitates intersystem crossing from singlet to triplet excited states. This property is crucial for designing molecules that exhibit room-temperature phosphorescence (RTP), a desirable characteristic for applications in bio-imaging, sensing, and organic electronics. nih.gov this compound could serve as a core building block for such materials, where the halogen sites are further functionalized to tune the emission properties or attach the molecule to a polymer backbone.

Furthermore, the nitrogen atom in the quinoline ring is a Lewis basic site capable of coordinating to metal centers. By functionalizing the C3, C6, and C7 positions, it is possible to create novel bidentate or tridentate ligands. The substituents introduced can modulate the steric and electronic environment around the metal center, thereby fine-tuning the activity and selectivity of catalysts for various organic transformations.

Strategies for Enhanced Structural Diversity and Library Generation

In modern drug discovery and materials science, the rapid generation of a large number of structurally related compounds—a chemical library—is essential for screening and optimization. mdpi.comdurham.ac.uk this compound is an excellent scaffold for library synthesis due to the potential for regioselective functionalization.

The primary strategy hinges on the differential reactivity of the C-Br and C-Cl bonds. A typical workflow for generating a diverse library from this single precursor would involve a divergent synthetic plan:

Stage 1: A diverse set of building blocks (e.g., boronic acids, alkynes, amines) is coupled to the C3-bromo position, creating a first-generation library of 3-substituted-6,7-dichloroquinolines.

Stage 2: Each member of this first library is then subjected to a second coupling reaction targeting one of the chloro groups (e.g., C6). A second set of diverse building blocks is used here.

Stage 3: A final functionalization can be attempted at the remaining chloro group (C7) to achieve maximum structural complexity.

This hierarchical approach allows for the systematic and combinatorial synthesis of a large library of unique compounds from a single, versatile starting material, making it a powerful tool for exploring chemical space in search of new functions.

| Step | Target Position | Reaction Example | Input Diversity (Group R) | Resulting Scaffold |

|---|---|---|---|---|

| 1 | C3 (Bromo) | Suzuki Coupling | R¹-B(OH)₂ | 3-R¹-6,7-dichloroquinoline |

| 2 | C6 (Chloro) | Buchwald-Hartwig Amination | R²R³NH | 3-R¹, 6-Cl, 7-(NR²R³)-quinoline |

| 3 | C7 (Chloro) | Sonogashira Coupling | R⁴-C≡CH | 3-R¹, 6-(C≡CR⁴), 7-(NR²R³)-quinoline |

Future Directions and Advanced Research Perspectives

Development of Novel Regioselective and Stereoselective Synthetic Pathways

Currently, specific, high-yield synthetic routes to 3-Bromo-6,7-dichloroquinoline are not well-documented in publicly accessible literature. The development of novel synthetic pathways that offer high regioselectivity and stereoselectivity will be crucial for making this compound more accessible for further studies. Traditional quinoline (B57606) syntheses, such as the Skraup, Doebner-von Miller, Combes, and Friedländer reactions, could be adapted. For instance, the Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, could potentially be employed using a starting material like 2-amino-4,5-dichlorobenzaldehyde and a 2-bromo-1,3-dicarbonyl compound.

Future research should focus on modern catalytic methods, including transition-metal-catalyzed cross-coupling reactions, to construct the substituted quinoline core with precise control over the substitution pattern. The development of stereoselective pathways, while less directly applicable to the aromatic quinoline ring itself, will become highly relevant when considering the synthesis of its hydrogenated derivatives or when the quinoline acts as a chiral ligand or building block.

Exploration of Undiscovered Reactivity Profiles

The reactivity of this compound is predicted to be multifaceted due to the presence of three distinct halogen substituents. The bromine atom at the 3-position is expected to be more susceptible to certain transformations, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination), compared to the chlorine atoms on the benzene (B151609) ring. This differential reactivity could be exploited for the selective functionalization of the molecule.

Conversely, the chlorine atoms at the 6- and 7-positions will influence the electron density of the benzene portion of the molecule, potentially opening avenues for nucleophilic aromatic substitution (SNAAr) reactions under specific conditions. A systematic study of the reactivity of each halogen atom towards various reagents and catalytic systems would be invaluable for unlocking the synthetic utility of this compound. Investigating its behavior under various reaction conditions—thermal, photochemical, and electrochemical—could also reveal novel and unexpected reactivity patterns.

Advanced Computational Modeling for Predictive Chemistry and Mechanism Elucidation

In the absence of extensive experimental data, advanced computational modeling presents a powerful tool for predicting the chemical behavior of this compound. Density Functional Theory (DFT) calculations can be employed to:

Predict Spectroscopic Properties: Calculate NMR, IR, and UV-Vis spectra to aid in the characterization of the compound.

Elucidate Reaction Mechanisms: Model the transition states and reaction pathways for various potential reactions, such as cross-coupling and nucleophilic substitution, to predict regioselectivity and reaction kinetics.

Determine Physicochemical Properties: Predict properties like dipole moment, polarizability, and electrostatic potential, which can provide insights into its solubility, intermolecular interactions, and potential for crystal engineering.

Virtual Screening: Dock the molecule into the active sites of various enzymes to predict potential biological activities, guiding future experimental work in medicinal chemistry.

These computational studies can significantly accelerate the research and development process by providing a theoretical framework to guide experimental design.

Integration with Sustainable and Green Chemistry Methodologies in Synthesis

Future synthetic strategies for this compound and its derivatives should align with the principles of green chemistry. This includes the use of:

Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or supercritical fluids.

Catalytic Methods: Employing highly efficient and recyclable catalysts to minimize waste and energy consumption.

Microwave and Ultrasound-Assisted Synthesis: Utilizing these technologies to accelerate reaction rates, improve yields, and reduce energy consumption.

By integrating these methodologies, the synthesis of this and other polyhalogenated quinolines can be made more sustainable and economically viable.

Expanding the Scope of Applications as Precursors for Advanced Molecular Systems

The unique substitution pattern of this compound makes it a promising precursor for the synthesis of a wide range of advanced molecular systems.

Medicinal Chemistry: The quinoline core is a well-established pharmacophore. The three halogen atoms on this scaffold provide multiple points for diversification to create libraries of novel compounds for drug discovery programs. These compounds could be screened for a variety of biological activities, including as kinase inhibitors, anti-infective agents, or anti-cancer drugs.

Materials Science: Quinolines are known to exhibit interesting photophysical properties. By using the halogen atoms as handles for further functionalization, novel organic light-emitting diode (OLED) materials, fluorescent probes, or organic semiconductors could be developed. The electron-withdrawing nature of the halogen atoms can be used to tune the electronic properties of the resulting materials.

Agrochemicals: The quinoline scaffold is also present in some pesticides and herbicides. New derivatives of this compound could be synthesized and evaluated for their potential as next-generation agrochemicals.

Q & A

Q. What are the common synthetic routes for preparing 3-Bromo-6,7-dichloroquinoline?

While direct synthesis protocols for this compound are not explicitly detailed in the evidence, analogous methods for substituted quinolines can be adapted. For example:

- Halogenation of quinoline precursors : Bromination or chlorination of quinoline derivatives using reagents like PCl₅ or Br₂ in controlled conditions. describes chlorination of quinoline intermediates using reagents such as 5-(methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, which could be modified for bromination .

- Multi-step functionalization : Introducing bromo and chloro groups sequentially via electrophilic substitution or metal-catalyzed coupling (e.g., Suzuki-Miyaura). highlights the use of brominated isoquinoline intermediates in cross-coupling reactions .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures, as suggested for related halogenated quinolines in .

Q. How is this compound characterized analytically?

Key techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns and purity (e.g., reports NMR data for 6-Bromo-2-chloro-3-methylquinoline) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns (e.g., lists molecular weights for bromo-chloro quinolines) .

- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm (referenced in for similar compounds) .

Q. What solvents and conditions are optimal for storing this compound?

- Storage : Under inert atmosphere (argon or nitrogen) at 0–6°C to prevent degradation, as recommended for brominated heterocycles in and .

- Solubility : Dissolves in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (dichloromethane), based on analogous compounds in and .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling be optimized for derivatives of this compound?

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) with ligand systems (e.g., SPhos) to enhance reactivity, as demonstrated in for coupling brominated isoquinolines with boronic acids .

- Reaction conditions : Use anhydrous DMF at 80–100°C under nitrogen. reports yields >70% for similar couplings when using stoichiometric base (K₂CO₃) .

- Workup : Extract with ethyl acetate, wash with brine, and purify via flash chromatography (see for analogous protocols) .

Q. What strategies address low yields in the halogenation of quinoline precursors?

- Directed ortho-metalation : Use directing groups (e.g., -OMe, -NH₂) to position halogens selectively. discusses phosphonylation of bromopyridines, which can inform quinoline functionalization .

- Microwave-assisted synthesis : Reduce reaction times and improve regioselectivity (e.g., notes low yields (~5%) for traditional methods, suggesting alternative heating methods) .

Q. How to resolve contradictions in reported reactivity of bromo-chloro quinolines?

- Case study : If one study reports facile nucleophilic substitution at the 3-bromo position ( ), while another observes inertness (e.g., ), evaluate steric and electronic effects:

- Steric hindrance : Bulkier substituents near the bromo group may impede reactions.

- Solvent effects : Polar aprotic solvents (DMF) enhance nucleophilicity compared to THF.

- Theoretical modeling : Use DFT calculations to compare activation energies (referenced in for mechanistic studies) .

Key Considerations for Researchers

- Safety : Handle with nitrile gloves and fume hood due to potential respiratory irritancy () .

- Data validation : Cross-reference synthetic yields with multiple sources (e.g., vs. 12) to identify optimal conditions .

- Applications : Explore antimicrobial or anticancer activity via functionalization, as shown in for FtsZ-targeting agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.